2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride
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Overview
Description
2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride is a compound that belongs to the class of imidazopyridines. Imidazopyridines are fused bicyclic heterocycles known for their wide range of applications in medicinal chemistry and material science. This compound is of particular interest due to its potential therapeutic properties and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
The synthesis of 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,2-a]pyridine core. The resulting intermediate is then reacted with ethylamine to introduce the ethan-1-amine side chain. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon and copper iodide . Major products formed from these reactions include various substituted imidazopyridines and their derivatives .
Scientific Research Applications
2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor modulators, the compound can interact with receptor proteins, altering their conformation and affecting signal transduction processes .
Comparison with Similar Compounds
2-{imidazo[1,2-a]pyridin-5-yl}ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-{imidazo[1,2-a]pyridin-8-yl}ethan-1-amine: This compound has a similar structure but differs in the position of the nitrogen atom within the imidazopyridine ring, leading to different chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds share the imidazo core but have a pyrimidine ring instead of a pyridine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
2770359-82-3 |
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Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-5-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-4-8-2-1-3-9-11-6-7-12(8)9;;/h1-3,6-7H,4-5,10H2;2*1H |
InChI Key |
PBTNIKGBVKXABF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CCN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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